

Synthesis of benzyl ethyl sulfide from benzyl chloride and sodium ethanethiolate

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Compound of Interest

Compound Name: Benzyl ethyl sulfide

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Synthesis of Benzyl Ethyl Sulfide: A Detailed Application Note and Protocol

For Researchers, Scientists, and Drug Development Professionals

Abstract

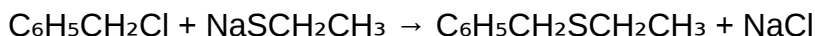
This document provides a comprehensive guide to the synthesis of **benzyl ethyl sulfide** from benzyl chloride and sodium ethanethiolate. **Benzyl ethyl sulfide** and its derivatives are of interest in medicinal chemistry and drug development due to their potential biological activities. This protocol outlines the reaction mechanism, a detailed experimental procedure, and the expected analytical data for the synthesized compound.

Introduction

Benzyl sulfides are a class of organic compounds that have garnered significant attention in the field of medicinal chemistry. Derivatives of benzyl sulfide have been investigated for their potential as antibacterial and antitumor agents.[1][2] The synthesis of **benzyl ethyl sulfide** via the reaction of benzyl chloride with sodium ethanethiolate is a classic example of a Williamson ether synthesis, adapted for thioether formation. This reaction proceeds through a bimolecular nucleophilic substitution (SN2) mechanism, where the ethanethiolate anion acts as the nucleophile, displacing the chloride ion from the benzylic carbon.

Reaction and Mechanism

The overall reaction is as follows:



The reaction is believed to proceed via an SN2 mechanism. The ethanethiolate ion ($\text{CH}_3\text{CH}_2\text{S}^-$) is a potent nucleophile that attacks the electrophilic benzylic carbon of benzyl chloride. This concerted, single-step reaction involves the simultaneous formation of the carbon-sulfur bond and cleavage of the carbon-chlorine bond.

Experimental Protocol

This protocol is a representative procedure based on established methods for SN2 reactions involving thiols and alkyl halides.

3.1. Materials and Equipment

- Reagents:
 - Benzyl chloride ($\text{C}_7\text{H}_7\text{Cl}$)
 - Sodium ethanethiolate ($\text{C}_2\text{H}_5\text{NaS}$) or Ethanethiol ($\text{C}_2\text{H}_5\text{SH}$) and Sodium hydroxide (NaOH) to generate the thiolate in situ.
 - Ethanol ($\text{C}_2\text{H}_5\text{OH}$), anhydrous
 - Diethyl ether ($(\text{C}_2\text{H}_5)_2\text{O}$)
 - Saturated aqueous sodium chloride solution (Brine)
 - Anhydrous magnesium sulfate (MgSO_4) or sodium sulfate (Na_2SO_4)
- Equipment:
 - Round-bottom flask
 - Reflux condenser

- Magnetic stirrer and stir bar
- Heating mantle or oil bath
- Separatory funnel
- Rotary evaporator
- Standard laboratory glassware

3.2. Procedure

- Preparation of Sodium Ethanethiolate (if not commercially available): In a round-bottom flask equipped with a magnetic stirrer, dissolve sodium hydroxide (1.0 eq) in anhydrous ethanol under an inert atmosphere (e.g., nitrogen or argon). Cool the solution in an ice bath and slowly add ethanethiol (1.0 eq). Stir the mixture for 30 minutes at room temperature to ensure the complete formation of sodium ethanethiolate.
- Reaction: To the solution of sodium ethanethiolate in ethanol, add benzyl chloride (1.0 eq) dropwise at room temperature with vigorous stirring.
- Reaction Monitoring: After the addition is complete, heat the reaction mixture to reflux (approximately 78 °C for ethanol) and monitor the progress of the reaction by thin-layer chromatography (TLC).
- Work-up: Once the reaction is complete (typically after 2-4 hours), cool the mixture to room temperature. Remove the ethanol using a rotary evaporator.
- Extraction: To the residue, add diethyl ether and water. Transfer the mixture to a separatory funnel and shake well. Separate the organic layer. Wash the organic layer sequentially with water and then with brine.
- Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate. Filter the drying agent and concentrate the filtrate using a rotary evaporator to obtain the crude **benzyl ethyl sulfide**.

- Purification (Optional): The crude product can be further purified by vacuum distillation or column chromatography on silica gel if necessary.

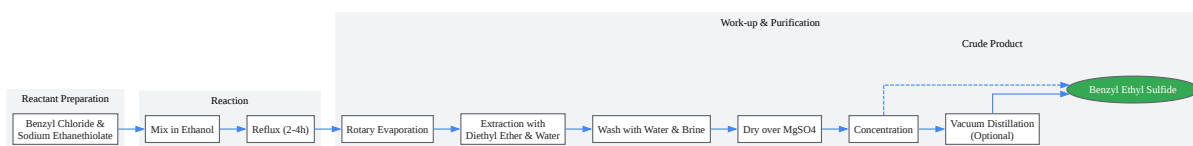
Data Presentation

Table 1: Physicochemical and Spectroscopic Data for **Benzyl Ethyl Sulfide**

Property	Value
Molecular Formula	C ₉ H ₁₂ S
Molecular Weight	152.26 g/mol [3]
Appearance	Colorless oil
Boiling Point	214-216 °C
CAS Number	6263-62-3[3]
¹ H NMR (CDCl ₃)	Predicted: δ 7.20-7.40 (m, 5H, Ar-H), 3.65 (s, 2H, Ph-CH ₂ -S), 2.50 (q, J=7.4 Hz, 2H, S-CH ₂ -CH ₃), 1.25 (t, J=7.4 Hz, 3H, S-CH ₂ -CH ₃)
¹³ C NMR (CDCl ₃)	Predicted: δ 138.5 (Ar-C), 129.0 (Ar-CH), 128.5 (Ar-CH), 127.0 (Ar-CH), 36.5 (Ph-CH ₂ -S), 26.0 (S-CH ₂ -CH ₃), 15.0 (S-CH ₂ -CH ₃)
Mass Spectrum (EI)	m/z (%): 152 (M ⁺), 91 (100), 65, 45[4][5][6]
IR (Neat)	Characteristic Peaks (cm ⁻¹): 3060, 3030 (Ar C-H), 2965, 2925 (Aliphatic C-H), 1600, 1495, 1450 (C=C aromatic), 695 (C-S)[3][7]

Note: Predicted NMR data is based on typical chemical shifts for similar structures like benzyl methyl sulfide.[8]

Visualization of Experimental Workflow



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Caption: Experimental workflow for the synthesis of **benzyl ethyl sulfide**.

Applications in Research and Drug Development

Benzyl sulfide derivatives have demonstrated a range of biological activities, making them attractive scaffolds for drug discovery. Research has shown that certain benzyl phenyl sulfide derivatives exhibit potent antibacterial activity against methicillin-resistant *Staphylococcus aureus* (MRSA).[2] Furthermore, some benzyl sulfone derivatives, which can be synthesized from benzyl sulfides through oxidation, have shown promising antitumor effects.[1] Benzyl sulfide itself has also been utilized as a non-toxic model compound for studying the metabolism of chemical warfare agents like mustard gas.[9] The straightforward synthesis of **benzyl ethyl sulfide** provides a foundational molecule for the development of novel therapeutic agents. The sulfur atom can be readily oxidized to the corresponding sulfoxide and sulfone, allowing for the exploration of structure-activity relationships.

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